Compound Description: Ameltolide is a potent anticonvulsant benzamide. Studies have shown its efficacy in combating maximal electroshock seizures. It is considered the most potent anticonvulsant benzamide currently identified. []
Relevance: Ameltolide shares the core benzamide structure with 2-bromo-N-(2,6-diethylphenyl)benzamide. The key structural difference lies in the substituents on the aniline ring. Ameltolide possesses a 4-amino group, while the target compound has a 2-bromo group on the benzoyl ring and diethyl groups instead of dimethyl groups on the aniline ring. This structural similarity makes ameltolide a crucial point of reference when investigating the anticonvulsant properties of 2-bromo-N-(2,6-diethylphenyl)benzamide. []
4-Amino-N-(2-ethylphenyl)benzamide
Compound Description: This ameltolide analog exhibits anticonvulsant activity surpassing phenytoin in maximal electroshock seizure tests. Notably, it demonstrates superior efficacy and a higher protective index after oral administration compared to ameltolide. []
Relevance: This compound shares the core benzamide structure and the 4-amino substituent with ameltolide. It differs from 2-bromo-N-(2,6-diethylphenyl)benzamide by lacking the bromo substituent and having only a single ethyl group on the aniline ring. This comparison highlights the impact of substituent variations on the benzamide core, specifically the effect of diethyl versus single ethyl groups on anticonvulsant activity. []
4-Amino-N-(2,6-diethylphenyl)benzamide
Compound Description: This ameltolide derivative shows superior anticonvulsant activity compared to phenytoin in maximal electroshock seizure tests. Despite being slightly less active than ameltolide after intraperitoneal administration, it demonstrates higher efficacy and a better protective index upon oral administration. []
Relevance: This compound is highly relevant to 2-bromo-N-(2,6-diethylphenyl)benzamide, differing only by the absence of the 2-bromo substituent on the benzoyl ring. This direct comparison makes it possible to isolate and study the specific influence of the 2-bromo group on the compound's anticonvulsant activity and pharmacological profile. []
Compound Description: DEGA acts as a prodrug for the anticonvulsant LY201116 (4-amino-N-(2,6-dimethylphenyl)benzamide). In mice, DEGA undergoes metabolic N-deethylation to form MEGA (the monoethylglycineamide analogue), then GA (the glycineamide analogue), and finally LY201116. DEGA's anticonvulsant effect is attributed to its conversion into LY201116. []
Relevance: Although DEGA possesses a more complex structure than 2-bromo-N-(2,6-diethylphenyl)benzamide due to the diethylglycineamide substituent at the para position, it provides valuable insights into the structure-activity relationships of substituted benzamides. DEGA's metabolic pathway, culminating in the formation of LY201116, emphasizes the potential for metabolic activation of benzamide prodrugs into potent anticonvulsant agents. []
Compound Description: MEGA is an active metabolite of DEGA and an intermediate in the metabolic pathway leading to LY201116. It displays anticonvulsant activity attributed to its eventual conversion into LY201116. []
Relevance: Similar to DEGA, MEGA, with its monoethylglycineamide substituent, showcases the potential for designing prodrugs of anticonvulsant benzamides. MEGA's structural similarity to 2-bromo-N-(2,6-diethylphenyl)benzamide, particularly the shared 2,6-dimethylphenyl moiety, allows for comparative analysis of the impact of varying substituents on the benzamide core and their effects on anticonvulsant activity. []
Relevance: The presence of two methyl groups ortho to the 4-amino substituent on the benzamide ring distinguishes this compound from 2-bromo-N-(2,6-diethylphenyl)benzamide. This structural variation provides insights into the influence of steric hindrance on the metabolic stability of these compounds. Despite its rapid metabolism, the compound's potent anticonvulsant activity highlights the potential for designing analogs with improved pharmacokinetic profiles. []
Compound Description: This metabolite is formed through the N-acetylation of 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide. It demonstrates anticonvulsant activity, suggesting the potential for active metabolites to contribute to the overall efficacy of benzamide-based drugs. []
Relevance: While not structurally identical to 2-bromo-N-(2,6-diethylphenyl)benzamide, the N-acetyl metabolite underscores the significance of understanding the metabolic pathways of benzamide derivatives. Observing the formation and activity of metabolites helps predict potential drug-drug interactions and potential long-term effects. []
2-Chloro-N-(2,6-diethylphenyl)acetamide (CDEPA)
Compound Description: CDEPA is a herbicide that, under mildly basic conditions, forms N-1 adducts with 2′-deoxyguanosine and N-3 adducts with thymidine by chlorine displacement. []
Relevance: CDEPA shares the 2,6-diethylphenyl moiety with 2-bromo-N-(2,6-diethylphenyl)benzamide. Despite CDEPA being an acetamide and not a benzamide, comparing their structures and reactivities provides valuable information regarding the reactivity and potential metabolic pathways of the shared 2,6-diethylphenyl group. []
Overview
2-bromo-N-(2,6-diethylphenyl)benzamide is an organic compound notable for its structural characteristics and potential applications in scientific research. Its molecular formula is C15H18BrN, and it features a bromine atom attached to a benzamide group, specifically linked to a 2,6-diethylphenyl moiety. This compound is classified as a brominated aromatic amide, which makes it significant in various chemical reactions and biological studies.
Source
This compound can be synthesized through bromination processes involving N-(2,6-diethylphenyl)benzamide as the precursor. The synthesis often employs bromine or brominating agents like N-bromosuccinimide in suitable solvents under controlled conditions.
Classification
2-bromo-N-(2,6-diethylphenyl)benzamide falls under the category of brominated amides and aromatic compounds. It is cataloged with the CAS number 126456-06-2 and is recognized in chemical databases for its unique properties and reactivity.
Synthesis Analysis
The synthesis of 2-bromo-N-(2,6-diethylphenyl)benzamide typically involves the following methods:
Bromination Reaction:
The starting material, N-(2,6-diethylphenyl)benzamide, undergoes bromination.
Common reagents include elemental bromine or N-bromosuccinimide.
The reaction is generally conducted in solvents such as dichloromethane or chloroform at room temperature or slightly elevated temperatures to facilitate complete bromination.
Reaction Conditions:
The reaction conditions are optimized to ensure selective substitution at the desired position on the aromatic ring.
Purification methods such as recrystallization or chromatography are often employed to isolate the desired product with high purity.
Molecular Structure Analysis
The molecular structure of 2-bromo-N-(2,6-diethylphenyl)benzamide can be represented as follows:
Molecular Formula: C15H18BrN
Molecular Weight: Approximately 304.21 g/mol
Structural Features:
The compound features a benzamide backbone with a bromine substituent at the 2-position relative to the nitrogen atom.
The presence of the diethylphenyl group enhances its steric and electronic properties, influencing its reactivity and interactions in various chemical contexts.
Data Representation
Property
Value
Molecular Formula
C15H18BrN
Molecular Weight
304.21 g/mol
CAS Number
126456-06-2
Chemical Reactions Analysis
2-bromo-N-(2,6-diethylphenyl)benzamide can participate in several types of chemical reactions:
Nucleophilic Substitution:
The bromine atom can be replaced by various nucleophiles such as amines or thiols, leading to different derivatives.
Reduction Reactions:
The compound can be reduced to form corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions:
Oxidative modifications can occur under specific conditions, affecting either the amide functional group or the aromatic ring.
Common Reaction Conditions
Nucleophilic Substitution: Often employs bases like sodium hydroxide in polar solvents.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Oxidation Reactions: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Mechanism of Action
The mechanism of action for 2-bromo-N-(2,6-diethylphenyl)benzamide primarily revolves around its interaction with biological targets such as enzymes and receptors:
Binding Affinity:
The presence of the bromine atom enhances binding affinity due to its size and electronegativity, which influences how the compound interacts with molecular targets.
Biochemical Effects:
Upon binding, this compound may inhibit or modulate enzymatic activity, which is crucial for its potential applications in therapeutic contexts.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a crystalline solid.
Melting Point: Specific melting point data may vary but is generally within a defined range based on purity.
Chemical Properties
Solubility: Soluble in organic solvents like dichloromethane and chloroform.
Stability: Stable under standard laboratory conditions but should be handled with care due to potential reactivity associated with the bromine substituent.
Applications
The applications of 2-bromo-N-(2,6-diethylphenyl)benzamide span various scientific fields:
Organic Synthesis:
Used as a building block for synthesizing more complex organic molecules.
Biological Research:
Investigated for potential antimicrobial and anticancer properties; serves as a tool for studying enzyme inhibition.
Pharmaceutical Development:
Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets effectively.
Industrial Applications:
Employed in the production of specialty chemicals and materials within chemical industries.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.